CD22 ligand-1
Description
Overview of CD22 (Siglec-2) as an Immunomodulatory Receptor
CD22, also known as Siglec-2, is a crucial immunomodulatory receptor primarily expressed on the surface of B cells. nih.govresearchgate.netcellsignal.com It belongs to the sialic acid-binding immunoglobulin-like lectin (Siglec) family, a group of type I membrane proteins that recognize sialic acid-containing glycans. nih.govrsc.org CD22 plays a pivotal role in regulating B cell activation and function, acting as an inhibitory coreceptor for the B cell receptor (BCR). researchgate.netcellsignal.com Upon BCR engagement, CD22 becomes phosphorylated, leading to the recruitment of the tyrosine phosphatase SHP-1. cellsignal.comnih.gov This recruitment ultimately dampens the signaling pathways initiated by BCR ligation, thereby preventing excessive B cell responses and maintaining immune homeostasis. cellsignal.comfrontiersin.org
The structure of CD22 consists of an extracellular domain with seven immunoglobulin (Ig)-like domains, a transmembrane segment, and a cytoplasmic tail containing immunoreceptor tyrosine-based inhibitory motifs (ITIMs). rsc.orgaai.org The outermost N-terminal V-set Ig domain is responsible for binding to its specific sialic acid ligands. nih.govaai.org Through its inhibitory function, CD22 helps to establish a baseline level of B-cell inhibition, which is critical for preventing autoimmunity. nih.govnih.gov Due to its restricted expression on B cells and its role in immune regulation, CD22 has become an attractive therapeutic target for autoimmune diseases and B cell malignancies. nih.govrsc.org
Natural Ligands of CD22: Sialic Acid-Bearing Glycoconjugates
The natural ligands for CD22 are glycoconjugates that terminate with a specific type of sialic acid. nih.govacs.org CD22 exhibits a strong preference for sialic acids linked to the adjacent galactose residue in an α2,6-linkage, commonly found on N-linked glycans of glycoproteins. researchgate.netaai.orgresearchgate.net The minimal recognition motif is the trisaccharide Neu5Acα2-6Galβ1-4GlcNAc. acs.orgresearchgate.net These sialylated glycans are abundant on the surface of B cells and other cells, leading to two modes of ligand interaction for CD22: cis and trans. cellsignal.comrsc.org
Cis interactions occur when CD22 binds to ligands on the same cell surface. This is the predominant state for CD22 on resting B cells, where it is considered "masked" by the high concentration of surrounding sialic acids. rsc.orgaai.org
Trans interactions involve CD22 binding to ligands on adjacent cells or soluble glycoproteins. cellsignal.comrsc.org These interactions are crucial for cell-cell adhesion and for modulating the threshold for B cell activation in response to antigens presented by other cells. nih.govfrontiersin.org
The interplay between cis and trans binding is thought to be a key factor in regulating CD22's inhibitory function. rsc.orgnih.gov The presence of cis ligands can modulate the accessibility of CD22 to trans ligands, thereby influencing the B cell's response to its environment. rsc.orgkiesslinglab.com Furthermore, modifications to the sialic acid itself, such as 9-O-acetylation, can "mask" the ligand and prevent its recognition by CD22, adding another layer of regulation. nih.gov
The specificity of CD22 for α2,6-linked sialic acids is determined by the unique structure of its N-terminal Ig-like domain. nih.govresearchgate.net X-ray crystallography studies have revealed that a pre-formed β-hairpin within this domain creates a specific binding pocket for the sialic acid ligand. nih.govresearchgate.net This mode of recognition is distinct among the Siglec family. nih.gov The interaction involves a network of hydrogen bonds and van der Waals forces between the amino acid residues of the binding pocket and the functional groups of the sialic acid, particularly the N-acetyl group, the glycerol (B35011) side chain, and the carboxylate group. The α2,6-linkage to the underlying galactose positions the sialic acid optimally for insertion into this binding site.
It is noteworthy that there are species-specific differences in ligand preference. Human CD22 preferentially binds to N-acetylneuraminic acid (Neu5Ac), while murine CD22 shows a higher affinity for N-glycolylneuraminic acid (Neu5Gc). nih.govaai.org This distinction is important for the rational design of CD22-targeting therapeutics. aai.org
The creation of the α2,6-sialic acid linkage recognized by CD22 is catalyzed by a specific enzyme: β-galactoside α-2,6-sialyltransferase 1, more commonly known as ST6Gal1. frontiersin.orgkiesslinglab.com This enzyme is a glycosyltransferase that resides in the Golgi apparatus of the cell. frontiersin.org Its function is to transfer a sialic acid molecule from a donor substrate, typically CMP-sialic acid, to the terminal galactose residue of a N-acetyllactosamine (LacNAc) structure on a glycoprotein (B1211001) or glycolipid. nih.govbiorxiv.org
The expression and activity of ST6Gal1 are therefore essential for the synthesis of endogenous CD22 ligands. frontiersin.org Studies in mice lacking ST6Gal1 have shown that their B cells have reduced surface sialylation and exhibit altered B cell receptor signaling, highlighting the critical role of this enzyme in modulating CD22 function. frontiersin.orgfrontiersin.org Interestingly, recent research suggests that in addition to the cell-intrinsic synthesis of these ligands within the Golgi, extracellular ST6Gal1 present in the bloodstream can also contribute to the sialylation of B cell surface molecules, including CD22 ligands. frontiersin.org
Classification and Significance of CD22 Ligand-1 in Chemical Biology Research
In the field of chemical biology, there is significant interest in developing synthetic ligands for Siglecs to probe their function and for therapeutic applications. "this compound" refers to a specific, synthetically designed molecule that acts as a potent and selective ligand for CD22. medchemexpress.commedchemexpress.com These synthetic ligands are often modified versions of the natural sialoside structure, engineered to have much higher affinity and stability than the natural counterparts. frontiersin.orgacs.org
For instance, modifications at various positions of the sialic acid scaffold have been shown to dramatically increase binding affinity. acs.orgacs.org One such example, referred to as compound 12 in a study, is a potent and selective CD22 ligand with a high affinity for human CD22. medchemexpress.commedchemexpress.com The development of such high-affinity ligands is significant for several reasons:
Overcoming Masking: Their high affinity allows them to effectively compete with the abundant low-affinity cis ligands on the B cell surface, enabling researchers to study the effects of trans ligand engagement. aai.org
Probing CD22 Function: These tools allow for the precise modulation of CD22 activity, helping to dissect its role in B cell signaling and tolerance. frontiersin.orgacs.org
Therapeutic Potential: By conjugating these high-affinity ligands to toxins or other effector molecules, it is possible to specifically target and kill CD22-positive lymphoma cells or to modulate B cell responses in autoimmune diseases. aai.orgacs.org
The creation of potent and selective synthetic ligands like this compound represents a key strategy in chemical biology to understand and manipulate complex biological systems. biorxiv.orgbiorxiv.org
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C33H34N5NaO10 |
|---|---|
Molecular Weight |
683.6 g/mol |
IUPAC Name |
sodium (2R,4S,5R,6R)-6-[(1R,2R)-1,2-dihydroxy-3-[[2-[4-(4-hydroxyphenyl)phenyl]acetyl]amino]propyl]-4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-(4-phenyltriazol-1-yl)oxane-2-carboxylate |
InChI |
InChI=1S/C33H35N5O10.Na/c39-18-28(44)35-29-25(41)15-33(32(46)47,38-17-24(36-37-38)22-4-2-1-3-5-22)48-31(29)30(45)26(42)16-34-27(43)14-19-6-8-20(9-7-19)21-10-12-23(40)13-11-21;/h1-13,17,25-26,29-31,39-42,45H,14-16,18H2,(H,34,43)(H,35,44)(H,46,47);/q;+1/p-1/t25-,26+,29+,30+,31+,33+;/m0./s1 |
InChI Key |
XHHNDAZPTUFPPE-UIMVIWKFSA-M |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H](O[C@]1(C(=O)[O-])N2C=C(N=N2)C3=CC=CC=C3)[C@@H]([C@@H](CNC(=O)CC4=CC=C(C=C4)C5=CC=C(C=C5)O)O)O)NC(=O)CO)O.[Na+] |
Canonical SMILES |
C1C(C(C(OC1(C(=O)[O-])N2C=C(N=N2)C3=CC=CC=C3)C(C(CNC(=O)CC4=CC=C(C=C4)C5=CC=C(C=C5)O)O)O)NC(=O)CO)O.[Na+] |
Origin of Product |
United States |
Molecular Architecture and Specificity of Cd22 Ligand Recognition
Structural Domains of CD22 and Ligand-Binding Site Characterization
The extracellular domain of CD22 is responsible for ligand binding. pnas.org It has a unique structure that facilitates its interaction with specific sialic acid ligands.
The most N-terminal domain of CD22 is a V-type Ig-like domain, which is primarily responsible for recognizing and binding to sialic acid. atlasgeneticsoncology.orgnih.gov Specifically, CD22 shows a strong preference for α2,6-linked sialic acids. pnas.orgatlasgeneticsoncology.org The crystal structure of human CD22 has revealed that a pre-formed β-hairpin in this V-type Ig domain dictates the specificity for these α2-6 sialic acid ligands. researchgate.netrcsb.org A conserved arginine residue within this domain is essential for this binding, and its mutation abrogates the ligand-binding ability of CD22. aai.orgresearchgate.net
Structural analyses of the full-length extracellular domain of CD22 have shown that it adopts a relatively inflexible and elongated, tilted rod-like structure. nih.govfrontiersin.org This extended conformation is thought to be ideal for interacting with the flexible and multi-antennary glycans that terminate in sialic acid. frontiersin.org This conformation facilitates both the formation of CD22 nanoclusters on the B-cell surface and its interaction with ligands on other cells (trans-ligands), which is important for preventing autoimmunity. nih.govrcsb.org
Specificity Determinants for α2,6-Sialic Acid Ligands
The binding of CD22 to its ligands is highly specific and is influenced by both the species of origin and modifications to the sialic acid itself.
There are notable differences in the ligand preferences between human and murine CD22. Human CD22 preferentially binds to N-acetylneuraminic acid (Neu5Ac), while murine CD22 has a higher specificity for N-glycolylneuraminic acid (Neu5Gc). atlasgeneticsoncology.orgfrontiersin.org This species-dependent specificity is significant because humans lost the enzyme responsible for converting Neu5Ac to Neu5Gc during evolution. frontiersin.org
Table 1: Comparison of Human and Murine CD22 Ligand Preferences
| Feature | Human CD22 | Murine CD22 |
| Preferred Sialic Acid Form | Neu5Ac (N-acetylneuraminic acid) | Neu5Gc (N-glycolylneuraminic acid) |
This table summarizes the primary sialic acid ligand preferences for human and murine CD22.
Modifications to the sialic acid molecule can significantly impact its binding to CD22. For instance, 9-O-acetylation of sialic acid residues can block the recognition by CD22. nih.gov This modification is a regulatory mechanism, as the deacetylation of these sialic acids by the enzyme sialic acid esterase (SIAE) is necessary for ligand binding. frontiersin.org Loss-of-function mutations in SIAE have been associated with autoimmune diseases, highlighting the importance of this regulatory step. frontiersin.org
Dynamic Equilibrium of Cis- and Trans-Ligand Interactions with CD22
CD22 can engage with ligands in two distinct configurations: cis and trans.
Cis-interactions occur when CD22 binds to α2,6-sialic acid ligands expressed on the same B cell. pnas.orgfrontiersin.org These interactions are thought to "mask" the CD22 molecule, keeping it in a resting state and forming homomultimeric clusters. aai.orgfrontiersin.org This masking by cis-ligands is believed to regulate the availability of CD22 to interact with external ligands. pnas.org
Trans-interactions happen when CD22 on a B cell binds to sialic acid ligands on an adjacent cell, such as another B cell, a T cell, or an endothelial cell. pnas.orgresearchgate.net Despite being predominantly masked by cis-ligands, CD22 can still redistribute to sites of cell-cell contact and engage in trans-interactions. pnas.orgnih.gov These trans-interactions are important for various biological processes, including the homing of B cells to the bone marrow and the induction of tolerance. pnas.orgnih.gov
There is a dynamic equilibrium between these cis- and trans-ligand interactions. aai.orgresearchgate.net While cis-interactions maintain a baseline level of inhibition, trans-interactions can lead to enhanced inhibitory signaling by bringing CD22 into close proximity with the B-cell receptor upon encountering an antigen on another cell. researchgate.netnih.gov High-affinity synthetic ligands have been developed that can compete with these natural cis-ligands, demonstrating the competitive nature of this equilibrium. frontiersin.orgresearchgate.net
Synthetic Approaches to Cd22 Ligands
Design and Synthesis of Monomeric CD22 Ligands
The foundation of CD22 ligand development lies in the synthesis of monomeric sialoside analogs. These single-unit molecules are designed to replicate and improve upon the binding characteristics of the natural ligand, Neu5Acα2-6Gal. Key strategies involve modifying the sialic acid scaffold to increase affinity and selectivity for CD22. acs.orgnih.gov
The synthesis of high-affinity monomeric ligands is a cornerstone of CD22-targeted research. One of the first reported examples of a monomeric, high-affinity synthetic CD22 ligand was a compound referred to as Ligand 1 . nih.govresearchgate.netresearchgate.net This molecule demonstrated the feasibility of regulating B cell activation with a small-molecule ligand. nih.govresearchgate.net
Further development led to compounds like GSC-718 , a potent inhibitor designed as a ligand mimic for CD22. nih.govresearchgate.net Initial synthetic routes for such compounds were often complex and not suited for producing large quantities. nih.govresearchgate.net To overcome this, an improved, scalable synthetic procedure was developed, which features a 1,5-lactam formation as a critical step. nih.govresearchgate.net This new method yields sialosides in sufficient amounts for more extensive cell-based assays and has facilitated the development of derivatives with comparable or enhanced affinity. nih.gov For instance, a fluorine-substituted version of GSC-718, named GSC-839 , was synthesized and shown to bind to both human and mouse CD22 with high affinity. nih.govfrontiersin.org
Table 1: Affinity of Monomeric Sialoside Ligands for CD22
| Compound | Reported Affinity (IC50) | Target | Reference |
|---|---|---|---|
| GSC-718 | ~100 nM | Human & Mouse CD22 | nih.govfrontiersin.org |
| GSC-839 | ~100 nM | Human & Mouse CD22 | nih.govfrontiersin.org |
A significant challenge in ligand design is the inherent instability of the natural O-glycosidic linkage, which is susceptible to hydrolysis by glycosidases. To create more robust ligands, researchers have incorporated bioisosteric and anomerically stable linkages. A prominent strategy involves replacing the oxygen of the O-glycoside linkage with a nitrogen atom within a triazole ring, forming α-triazolylsialosides . nih.govresearchgate.net This is achieved using a copper-catalyzed "click reaction," which offers a more straightforward synthesis with fewer steps and higher yields compared to traditional glycosylation. nih.govresearchgate.net Importantly, these anomerically stable analogs were found to be as potent as their parent O-glycoside compounds, providing stable ligands that can bind avidly to CD22. nih.govresearchgate.net This stability is advantageous for potential therapeutic applications and for conjugating the ligands to other molecules. nih.gov
Table 2: Comparison of O-Glycoside vs. α-Triazolylsialoside Linkages
| Feature | Traditional O-Glycoside | α-Triazolylsialoside | Reference |
|---|---|---|---|
| Stability | Susceptible to hydrolysis | Anomerically stable, non-hydrolyzable | nih.gov |
| Synthesis | Multi-step, lower yield | Fewer steps, higher yield via click chemistry | nih.govresearchgate.net |
| Potency | High (baseline) | Comparable to parent O-glycoside | nih.govresearchgate.net |
To probe the interactions between sialic acid and CD22 and to enhance binding affinity, researchers have focused on modifying the C-9 position of the sialic acid scaffold. acs.org A general and efficient method to introduce a variety of substituents at this position involves the chemical synthesis of 9-azido-NeuAc (9-azido-N-acetylneuraminic acid), which serves as a key intermediate. acs.org
By modifying this position, scientists have created powerful tools to study CD22-ligand interactions. For example, the α-methyl glycoside of 9-N-biphenylcarbonyl-NeuAc (BPCNeu5Ac) was found to be a 200-fold more potent inhibitor of CD22 than the unsubstituted equivalent. acs.org Such modifications can dramatically enhance binding affinity. acs.orgnih.gov To accelerate the discovery of potent ligands, sialoside analog arrays have been used to rapidly screen libraries of compounds with different C-9 substituents, allowing for the identification of modifications that confer high affinity for CD22 and other Siglecs. nih.govcore.ac.uk
Table 3: Impact of C-9 Substitutions on CD22 Affinity
| Sialoside Analog | Key C-9 Substituent | Effect on Affinity | Reference |
|---|---|---|---|
| 9-N-biphenylcarbonyl-Neu5Ac (BPCNeu5Ac) | Biphenylcarbonyl (BPC) | ~100-200 fold increase in potency/affinity over natural ligand | acs.orgnih.gov |
| 9-N-m-phenoxybenzamide-Neu5FAc (MPBNeu5FAc) | m-phenoxybenzamide (MPB) | High-affinity ligand for CD22 | nih.gov |
Engineering Multivalent CD22 Ligands
While monomeric ligands are essential building blocks, they often lack the binding strength (avidity) to effectively compete with the dense array of natural cis-ligands on the B-cell surface. nih.govnih.gov To overcome this, multivalent ligands, which present multiple copies of a monomeric ligand on a single scaffold, have been engineered.
The primary goal of multivalency is to achieve a dramatic amplification in binding strength, or avidity, over the intrinsic affinity of a monovalent ligand. thieme-connect.com Natural CD22 ligands have a low intrinsic affinity, typically in the micromolar range. nih.gov Multivalent presentations convert these weak interactions into a strong, cumulative binding event. This "avidity gain" arises from several factors, including a statistical advantage where if one ligand dissociates, others on the same scaffold remain bound, increasing the probability of rebinding. Furthermore, multivalent ligands can engage and cluster multiple CD22 receptors on the cell surface, a process that can influence cell signaling pathways. thieme-connect.com This enhanced avidity is critical for synthetic ligands to bind stably to B cells and displace the endogenous cis-ligands. nih.govnih.gov
An effective strategy for creating multivalent ligands involves using chemically-defined, branched natural N-glycan scaffolds. nih.govacs.org Inspired by how nature uses branched glycans to increase receptor avidity, researchers have chemoenzymatically synthesized libraries of di- and tri-branched N-glycans that are functionalized with high-affinity sialic acid analogs like BPCNeu5Ac. nih.gov This approach provides optimal "biological spacing" of the ligands. nih.gov The results are dramatic: di- and tri-branched ligands based on these natural scaffolds show an increase in binding affinity of up to 1,500-fold compared to the corresponding monovalent ligand. nih.govacs.org This translates to low nanomolar or even high picomolar avidity, which is sufficient to outcompete the natural ligands on B cells, allowing for stable binding and subsequent internalization by the CD22 receptor. nih.govacs.org
Table 4: Affinity Enhancement via Multivalency on Glycan Scaffolds
| Ligand Valency | Scaffold Type | Affinity (EC50) | Affinity Improvement vs. Monomer | Reference |
|---|---|---|---|---|
| Monovalent | - | > 25 µM | - | uu.nl |
| Divalent | Unnatural Scaffold | 440 nM | > 56-fold | uu.nl |
| Trivalent | Natural N-Glycan | Low nM / High pM | Up to 1,500-fold | nih.gov |
| Tetravalent | Unnatural Scaffold | 190 nM | > 130-fold | uu.nl |
Attachment to Polymeric Backbones (e.g., Polyacrylamide)
The general strategy involves copolymerization of an acrylamide (B121943) monomer with a modified acrylamide that has a sialic acid derivative attached. harvard.edu For instance, an α-sialoside can be linked to an acrylamide monomer through a connector, and this functionalized monomer is then copolymerized with acrylamide via free-radical polymerization. harvard.edu The resulting copolymers present multiple sialic acid residues, mimicking the dense presentation of glycans on cell surfaces and enabling high-avidity binding that can effectively compete with the natural cis-ligands of CD22. aai.orgnih.gov
Researchers have successfully conjugated various high-affinity sialoside ligands to polyacrylamide backbones. aai.org For example, sialosides modified with biphenyl (B1667301) substituents at the C9 position of sialic acid, which are known to enhance affinity, have been attached to high molecular weight polyacrylamide backbones. aai.org These multivalent probes have demonstrated the ability to bind to CD22 on native B cells without the need for prior enzymatic removal of the natural cis-ligands. aai.org Other polymeric scaffolds, such as polyisocyanopeptides (PICs), have also been functionalized with CD22 ligands to create multivalent tools for modulating B-cell activity. scite.ainih.gov
Analytical and Biophysical Characterization of Synthetic CD22 Ligands
Quantitative Binding Affinity Determination (e.g., Surface Plasmon Resonance)
Surface Plasmon Resonance (SPR) is a primary technique for quantifying the binding affinity of synthetic ligands to CD22. researchgate.netrapidnovor.comacs.org SPR measures changes in the refractive index at the surface of a sensor chip where a target molecule, such as a recombinant CD22-Fc fusion protein, is immobilized. acs.orgnih.gov When a potential ligand is flowed over the surface, binding events are detected in real-time, allowing for the determination of kinetic parameters like the association rate constant (kₐ) and the dissociation rate constant (kₑₓₜ{off}), from which the equilibrium dissociation constant (Kᴅ) can be calculated. nih.govbroadinstitute.org
Studies using SPR have confirmed that while monovalent sialoside ligands typically exhibit low affinity for CD22 (with Kᴅ values in the micromolar range), multivalent presentations on scaffolds like polyacrylamide or nanoparticles significantly enhance binding avidity. researchgate.netaai.orgnih.govbroadinstitute.org For example, the affinity of CD22 for α2,6-linked sialic acid is similar whether the sugar is attached to protein backbones or polyacrylamide. nih.govsemanticscholar.org High-affinity synthetic ligands, such as those with biphenyl modifications, have been characterized using SPR, revealing dissociation constants in the nanomolar and even picomolar range when presented multivalently. nih.govgriffith.edu.au
Below is a table summarizing representative binding affinity data for various CD22 ligands determined by SPR and other methods.
| Ligand | Target | Method | Dissociation Constant (Kᴅ) / IC₅₀ |
|---|---|---|---|
| CD22 ligand-1 (compound 12) | Human CD22 | SPR | 0.335 µM (Kᴅ) |
| BPC-Neu5Ac | Human CD22 | Inhibition Assay | >200-fold better than Sia |
| Ligand 7 | Siglec-2 | SPR | 182 nM (Kᴅ) |
| Ligand 8 | Siglec-2 | SPR | 175 nM (Kᴅ) |
| GSC-718 | CD22 | Inhibition Assay | ~100 nM (IC₅₀) |
| GSC839 | CD22 | Inhibition Assay | ~100 nM (IC₅₀) |
Assessment of Selectivity against Other Siglecs (e.g., MAG)
A crucial aspect of developing therapeutic or diagnostic CD22 ligands is ensuring their selectivity over other members of the Siglec family, which share structural similarities in their ligand-binding domains. oup.com Myelin-Associated Glycoprotein (B1211001) (MAG, or Siglec-4) is a closely related Siglec expressed in the nervous system, making it a key target for counter-screening to avoid potential off-target effects. oup.comnih.gov
Selectivity is typically assessed using competitive binding assays, such as ELISA or SPR. researchgate.netnih.gov In these assays, the binding of a candidate ligand to CD22 is compared directly with its binding to MAG and other Siglecs. For example, a potent CD22 ligand was found to have a Kᴅ of 0.335 µM for human CD22, but a much weaker Kᴅ of 30.7 µM for MAG, demonstrating approximately 92-fold selectivity. medchemexpress.com Similarly, other synthetic ligands have been engineered to achieve high selectivity; one compound was reported to be 712-fold more selective for CD22 than for MAG. nih.gov This high degree of selectivity is often achieved by exploiting subtle differences in the binding pockets of the Siglecs, for instance, by introducing hydrophobic non-carbohydrate moieties that interact favorably with specific residues in the CD22 binding site but not in MAG's. nih.gov
| Ligand | CD22 Affinity (Kᴅ/IC₅₀) | MAG Affinity (Kᴅ/IC₅₀) | Selectivity (Fold) |
|---|---|---|---|
| This compound (compound 12) | 0.335 µM | 30.7 µM | ~92x for CD22 |
| Compound 6 | 70 nM (IC₅₀) | ~50 µM (IC₅₀) | ~712x for CD22 |
Molecular Docking and Dynamic Simulation Studies of Ligand-CD22 Interactions
Computational methods, including molecular docking and molecular dynamics (MD) simulations, provide invaluable atomic-level insights into how synthetic ligands interact with the CD22 binding site. nih.govnih.gov These studies complement experimental data by predicting binding modes, identifying key amino acid residues involved in the interaction, and explaining the structural basis for affinity and selectivity. researchgate.netresearchgate.net
Molecular docking involves placing a ligand into the 3D structure of the CD22 binding pocket and scoring the potential poses. nih.gov For instance, docking studies have shown that the carboxylate group of sialic acid forms a critical salt bridge with a conserved arginine residue in the CD22 binding site. nih.govresearchgate.net Hydrophobic modifications, such as biphenyl groups, are often shown to fit into specific hydrophobic pockets within the binding site, making favorable contacts with aromatic residues like tryptophan and tyrosine, which explains their contribution to higher affinity. nih.govnih.gov
Molecular dynamics simulations are then used to study the stability of the docked ligand-receptor complex over time. nih.govresearchgate.net These simulations can reveal how the ligand and protein adapt to each other and the network of interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the bound state. nih.gov For example, MD simulations have been used to validate the binding poses of glycolylated ligands in both human and murine CD22, demonstrating the stability of the interactions and confirming that the ligand remains anchored in the binding site throughout the simulation. nih.gov Such computational analyses are instrumental in the rational design of next-generation CD22 ligands with improved potency and selectivity. acs.orgresearchgate.net
Cellular and Molecular Mechanisms of Cd22 Ligand Mediated Regulation
CD22 Ligand Interactions: Cis vs. Trans Functional Implications
CD22, a key regulatory molecule on the surface of B lymphocytes, belongs to the sialic acid-binding immunoglobulin-like lectin (Siglec) family. nih.govpnas.org Its function is intricately controlled by its interactions with specific glycan ligands, which are sialic acid residues attached to glycoproteins. These interactions occur in two distinct modes: cis, where CD22 binds to ligands on the same cell surface, and trans, where it engages with ligands on adjacent cells or soluble molecules. nih.govpnas.orgnih.gov The balance and context of these interactions are critical in modulating B cell activation and tolerance.
On the surface of a resting B cell, CD22 is predominantly occupied by cis-ligands, a phenomenon known as "masking". pnas.orgfrontiersin.orgmerckmillipore.com These endogenous ligands are typically α2,6-linked sialic acids found on various B-cell surface glycoproteins, including CD22 itself (leading to homomultimerization), IgM, and CD45. frontiersin.orgnih.govoup.com This cis-interaction is not merely a passive state; it actively regulates the spatial organization and function of CD22.
The primary role of cis-masking is to control the availability of CD22 to interact with trans-ligands. pnas.orgfrontiersin.org By occupying the ligand-binding sites, cis-ligands set a threshold for trans-interactions, meaning a trans-ligand must have sufficient affinity or be presented at a high density to effectively compete with the abundant cis-ligands. nih.govresearchgate.net
Functionally, cis-ligand binding is crucial for modulating the basal inhibitory tone of CD22. It influences the organization of CD22 into nanoclusters on the B cell surface. nih.govresearchgate.net These clusters, formed through ligand-dependent homomultimerization, are generally segregated from the B cell receptor (BCR) in resting cells. oup.comnih.gov This separation is thought to prevent constitutive, tonic inhibition of the BCR. researchgate.net Studies in mice with a mutated CD22 ligand-binding domain have shown that the inability to bind cis-ligands leads to increased association with the BCR and, consequently, stronger inhibition of BCR signaling, highlighting the role of cis-interactions in preventing excessive inhibition. nih.govnih.gov
Table 1: Key Aspects of CD22 Cis-Masking
| Feature | Description | Functional Implication |
| Mechanism | Binding of CD22 to α2,6-linked sialic acids on glycoproteins of the same cell surface. frontiersin.orgnih.gov | Limits the availability of CD22 for binding to external (trans) ligands. pnas.orgfrontiersin.org |
| Primary Ligands | CD22 itself, IgM, CD45, and other B-cell surface glycoproteins. frontiersin.orgnih.gov | Sequesters CD22 into homooligomers and nanoclusters, away from the BCR. oup.comnih.govresearchgate.net |
| Regulatory Role | Controls the basal inhibitory state and spatial organization of CD22. nih.govresearchgate.net | Prevents tonic, inappropriate inhibition of BCR signaling in resting B cells. researchgate.net |
| Dynamic Nature | The degree of masking can change with B cell activation and differentiation. pnas.org | Allows for dynamic regulation of B cell responsiveness. |
While cis-interactions dominate on resting B cells, trans-ligand engagement plays a vital role in specific immunological contexts, such as cell-cell interactions and responses to certain antigens. nih.govnih.gov Trans-ligands can be presented on various cells, including other B cells, T cells, and endothelial cells, or even on soluble proteins or pathogens. frontiersin.orgnih.gov
A critical function of trans-ligation is the enhanced inhibition of B cell activation. nih.govpnas.org When a B cell encounters an antigen-presenting cell that co-expresses the specific antigen and CD22 ligands, it can lead to the co-ligation of the BCR and CD22. frontiersin.orgresearchgate.net This brings CD22 into close proximity with the activated BCR, dramatically amplifying its inhibitory signal. nih.govpnas.org This mechanism is considered important for maintaining tolerance to self-antigens that are sialylated, as it can suppress the activation of potentially autoreactive B cells. nih.govpnas.org
Furthermore, trans-interactions are implicated in B cell trafficking. For instance, the expression of α2,6-sialic acid ligands on sinusoidal endothelium in the bone marrow is believed to play a role in the homing and retention of mature B cells. frontiersin.orgresearchgate.net The engagement of CD22 by these trans-ligands facilitates the localization of B cells within specific tissue microenvironments. nih.gov Therefore, trans-ligand binding can induce potent inhibitory signals and mediate cellular adhesion and migration, depending on the context. nih.govnih.gov
Despite being largely masked by cis-ligands, CD22 retains the ability to dynamically reorganize on the cell surface upon encountering trans-ligands. pnas.orgnih.gov Immunofluorescence microscopy studies have revealed that CD22 on resting B cells redistributes to sites of contact with other lymphocytes. pnas.org This recruitment to the immunological synapse is dependent on the presence of sialylated trans-ligands on the opposing cell. pnas.orgnih.gov
This redistribution demonstrates that the equilibrium between cis and trans binding is dynamic and can be shifted by the presentation of high-avidity trans-ligands. pnas.org The interaction with trans-ligands at a site of cell contact can effectively compete with and overcome the lower-affinity, monovalent cis-interactions, leading to the accumulation of CD22 at the contact point. pnas.org This dynamic redistribution is crucial for CD22's function in modulating signals during B cell-T cell collaboration or homotypic B cell interactions, ensuring that its inhibitory potential is focused where it is most needed. pnas.orgfrontiersin.org
Impact on B Cell Receptor (BCR) Signaling Pathways
The primary function of CD22 is to act as a negative regulator of BCR signaling. pnas.orgnih.gov This inhibition is mediated through its cytoplasmic tail, which contains multiple immunoreceptor tyrosine-based inhibition motifs (ITIMs). nih.gov Upon BCR engagement, these ITIMs become phosphorylated, initiating a signaling cascade that dampens B cell activation.
Following BCR cross-linking by an antigen, the Src-family kinase Lyn rapidly phosphorylates the tyrosine residues within the ITIMs of CD22. nih.govfrontiersin.org These phosphorylated ITIMs serve as docking sites for SH2 domain-containing phosphatases, which are the key effectors of CD22-mediated inhibition. pnas.org
The most critical of these is the Src homology 2 domain-containing phosphatase-1 (SHP-1). nih.govpnas.org SHP-1 binds with high affinity to the phosphorylated ITIMs of CD22, which brings the phosphatase into the vicinity of key BCR signaling molecules. nih.govfrontiersin.org The recruitment of SHP-1 is a central event in the inhibitory function of CD22. pnas.org While SHP-2 has also been implicated, its role in CD22 signaling is less well-defined. Additionally, the phosphorylated CD22 tail can form a complex with the adaptor proteins Grb2 and Shc, which in turn can recruit the SH2 domain-containing inositol (B14025) 5'-phosphatase 1 (SHIP-1). oup.com However, the precise contribution of SHIP-1 to CD22-mediated inhibition remains to be fully elucidated. oup.com
Table 2: Phosphatases Recruited by CD22
| Phosphatase | Recruitment Mechanism | Primary Function in CD22 Pathway |
| SHP-1 | Binds directly to phosphorylated ITIMs in the CD22 cytoplasmic tail. nih.govfrontiersin.org | Dephosphorylates key positive signaling molecules in the BCR cascade, dampening the activation signal. pnas.org |
| SHP-2 | Implicated in binding to CD22, but its specific role and mechanism are less clear. | Contributes to the overall negative regulation of B cell signaling. |
| SHIP-1 | Recruited indirectly via a complex with adaptor proteins Grb2 and Shc. oup.com | Dephosphorylates PIP3, a key second messenger, although its specific role downstream of CD22 is not fully defined. oup.com |
Once recruited to the BCR-CD22 signaling complex, SHP-1 and other phosphatases act to dephosphorylate and inactivate critical kinases and adaptor proteins that are essential for propagating the activation signal. pnas.org This leads to the attenuation of multiple downstream signaling cascades.
A hallmark of CD22-mediated inhibition is the suppression of calcium mobilization. nih.govnih.gov B cell activation via the BCR normally triggers a robust and sustained increase in intracellular free calcium (Ca2+), which is essential for activating downstream transcription factors. nih.gov The recruitment of SHP-1 by CD22 leads to the dephosphorylation of upstream signaling molecules that are required for the activation of phospholipase C-gamma 2 (PLCγ2), the enzyme responsible for generating inositol trisphosphate (IP3) and diacylglycerol (DAG). nih.gov The reduction in IP3 levels leads to diminished release of calcium from endoplasmic reticulum stores and subsequent influx of extracellular calcium. nih.gov Studies in CD22-deficient mice or in cells where CD22 ligand binding is disrupted consistently show heightened and prolonged calcium flux following BCR stimulation, confirming the critical role of CD22 in regulating this key signaling pathway. nih.govpnas.orgoup.com
Modulation of Toll-Like Receptor (TLR) Signaling
Beyond its well-established role in regulating BCR signaling, CD22 also functions as a negative regulator of Toll-like receptor (TLR) pathways in B cells. oup.comnih.gov B cells from mice lacking CD22 show hyperproliferative responses when stimulated with ligands for TLR4, TLR7, and TLR9. oup.comnih.gov This indicates that CD22 plays a constitutive role in dampening innate immune responses mediated by these receptors. While the precise mechanisms are still being fully elucidated, evidence suggests that CD22 can inhibit TLR-4-dependent activation of the transcription factor NF-κB. oup.com
CD22 significantly attenuates signaling from the endosomally located TLR7 and TLR9, which are crucial for recognizing viral and bacterial nucleic acids. nih.gov The constitutive endocytosis of CD22 places it in the same subcellular compartments as these TLRs, allowing for potential interaction and regulation. nih.gov Engagement of CD22, for instance by the therapeutic antibody epratuzumab, has been shown to inhibit the activation and differentiation of B cells in response to TLR7 stimulation. nih.govresearchgate.net This inhibitory crosstalk is critical for maintaining self-tolerance, as dysregulated TLR7 and TLR9 signaling in B cells is strongly implicated in the pathogenesis of autoimmune diseases like systemic lupus erythematosus (SLE). nih.gov The negative regulation of TLR signaling by CD22 is also supported by the observation that Lyn, the kinase required to activate CD22's inhibitory function, also negatively regulates TLR7/TLR9 activation. nih.gov
The modulation of TLR signaling by CD22 has a direct impact on the cytokine production profile of B cells. Ligation of CD22 on human B cells stimulated through TLR7 or TLR9 leads to a distinct shift in cytokine secretion, characterized by the inhibition of the pro-inflammatory cytokine Interleukin-6 (IL-6) and an increase in the production of the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.gov This skewing towards an anti-inflammatory profile may be a key mechanism by which CD22 helps to prevent excessive immune responses and maintain homeostasis. nih.gov For example, treatment with anti-CD22 antibodies can attenuate the induction of IL-10-producing regulatory B cells (B10 cells) in vivo. scispace.com Conversely, in some contexts, B cells lacking CD22 show an increased production of IL-10 after short-term stimulation with a TLR ligand. frontiersin.org This suggests a complex, context-dependent regulatory role for CD22 in cytokine production.
| Cytokine | Effect of CD22 Engagement/Activation | Implication |
| Interleukin-6 (IL-6) | Production is inhibited. nih.gov | Reduces pro-inflammatory signaling. |
| Interleukin-10 (IL-10) | Production is increased. nih.gov | Promotes regulatory and anti-inflammatory responses. |
CD22 signaling exerts control over key transcription factors that govern B-cell differentiation into antibody-secreting plasma cells. A primary target is the PRDM1 gene, which encodes the B-lymphocyte-induced maturation protein 1 (Blimp1). nih.govresearchgate.net Blimp1 is a master regulator essential for plasma cell differentiation. frontiersin.orgfrontiersin.org Studies have demonstrated that engagement of CD22 on human B cells selectively inhibits the expression of PRDM1 in response to stimulation through the BCR and TLR7. nih.govnih.gov This inhibition of Blimp1 expression effectively limits the terminal differentiation of B cells into plasmablasts, thereby controlling the magnitude of the antibody response. nih.govnih.gov This regulatory checkpoint is crucial for preventing the uncontrolled differentiation of autoreactive B cells. nih.gov
Regulation of B Lymphocyte Homeostasis and Dynamics
CD22 signaling is a critical determinant of B-cell longevity. nih.gov Both ligand-dependent and ITIM-signaling functions contribute to this process. oup.com Studies in mice have shown that the absence of CD22, or the expression of a CD22 mutant lacking the ITIM signaling domain, leads to increased B-cell turnover and decreased survival. oup.com In contrast, mice with a mutated ligand-binding domain but an intact ITIM domain showed unchanged B-cell turnover, indicating that the ITIM-signaling capacity is paramount for this particular function. oup.com However, other studies have demonstrated that CD22 ligand binding is indeed important for regulating B-cell turnover rates and promoting survival. nih.govoup.com Specifically, blocking CD22 ligand binding with monoclonal antibodies has been shown to accelerate mature B-cell turnover and inhibit the survival of both normal and malignant B cells in vivo. researchgate.net This suggests that while ITIM signaling is crucial, ligand-dependent mechanisms provide complementary signals that are essential for maintaining the peripheral B-cell pool. oup.com B cells deficient in CD22 are more prone to apoptosis following BCR stimulation, which contributes to their reduced proliferation and enhanced turnover in vivo. nih.gov
Effects on Marginal Zone B Cell Populations
The interaction between CD22 and its ligands plays a significant role in the development and maintenance of marginal zone (MZ) B cell populations. Research has consistently shown that mice deficient in CD22 exhibit a notable reduction in both MZ B cells and their precursors. nih.gov This deficiency suggests a critical requirement for CD22 in the biology of these specific B cell subsets.
Further investigations using knockin mice with mutations in different domains of the CD22 protein have elucidated the specific contributions of these domains. Mice with mutations in either the ligand-binding domain or the immunoreceptor tyrosine-based inhibition motifs (ITIMs) both displayed a significant decrease in MZ B cell populations. pnas.org This indicates that both the ability of CD22 to bind its sialic acid ligands and its capacity to initiate intracellular inhibitory signals are independently necessary for the proper maintenance of the MZ B cell compartment. pnas.org While the precise mechanism remains under investigation, it is clear that CD22's functions are integral to this population, possibly by influencing their localization, survival, or response to antigens. oup.comnih.gov The impaired antibody responses to T cell-independent type 2 antigens observed in CD22-deficient mice are thought to be at least partially attributable to this defect in the MZ B cell population. nih.gov
| Mouse Model | CD22 Domain Affected | Effect on Marginal Zone B Cell Population | Reference |
|---|---|---|---|
| CD22 Knockout (CD22-/-) | Complete absence of CD22 protein | Severely reduced | nih.gov |
| CD22 Ligand-Binding Domain Mutant | Inability to bind α2,6-sialic acid ligands | Clearly reduced | pnas.org |
| CD22 ITIM Domain Mutant | Inability to transduce inhibitory signals | Clearly reduced | pnas.org |
Involvement in B Cell Trafficking and Migration
CD22 and its corresponding α2,6-linked sialic acid ligands are key participants in the complex processes of B cell trafficking and migration. A primary example of this is the homing of recirculating mature B cells to the bone marrow. nih.govwikipedia.org The endothelial cells lining the bone marrow sinusoids specifically express the α2,6-sialic acid ligands for CD22. nih.gov This expression facilitates the migration and retention of mature B cells within the bone marrow environment. researchgate.netfrontiersin.org
Studies using mice deficient in the enzyme α2,6 sialyltransferase 1 (ST6Gal1), which is responsible for synthesizing the CD22 ligand, phenocopy many of the defects observed in CD22-deficient mice, including a reduced number of recirculating B cells in the bone marrow. nih.govnih.gov Adoptive transfer experiments have further confirmed this role; a migration defect of wild-type B cells to the bone marrow was observed when these cells were transferred into ST6GalI-deficient mice, highlighting the importance of the ligand's presence in the host environment for proper B cell homing. nih.gov These trans-interactions, where CD22 on a B cell binds to ligands on other cells like endothelial cells, are therefore crucial for directing B cell movement and maintaining B cell homeostasis. wikipedia.orgresearchgate.net
Influence on B Lymphocyte Proliferation and Differentiation
Negative Regulation of BCR-Induced Proliferation
CD22 is a well-established negative regulator of B cell antigen receptor (BCR) signaling, thereby controlling B cell proliferation. nih.gov Upon antigen binding and cross-linking of the BCR, CD22's cytoplasmic domain is rapidly phosphorylated on its ITIMs. nih.gov This phosphorylation event creates a docking site for the Src homology 2 domain-containing protein tyrosine phosphatase (SHP-1). nih.gov The recruitment and activation of SHP-1 are believed to be the primary mechanism through which CD22 exerts its inhibitory function, as SHP-1 dephosphorylates key signaling molecules downstream of the BCR, dampening the activation cascade that leads to proliferation. nih.govnih.gov
The sialic acid-binding function of CD22 is integral to this negative regulation. nih.gov In resting B cells, CD22 is largely bound in cis to endogenous ligands on the same B cell surface, which is thought to modulate its inhibitory capacity. nih.govresearchgate.net Disruption of the CD22 ligand-binding domain has been shown to impair its tyrosine phosphorylation, consequently reducing its ability to recruit SHP-1 and inhibit calcium signaling. nih.gov This suggests that the interaction of CD22 with its ligands is critical for positioning or configuring the molecule in a way that allows it to be efficiently phosphorylated and function as a negative regulator following BCR engagement. nih.gov Synthetic sialosides that bind to CD22 have been shown to down-modulate BCR ligation-induced B cell proliferation, a process that requires the presence of endogenous CD22 ligands. frontiersin.orgescholarship.orgtmd.ac.jp
| Molecule | Role | Mechanism | Reference |
|---|---|---|---|
| CD22 | Inhibitory co-receptor | Contains ITIMs in its cytoplasmic domain that get phosphorylated upon BCR ligation. | nih.gov |
| SHP-1 | Protein tyrosine phosphatase | Recruited to phosphorylated CD22 ITIMs; dephosphorylates downstream signaling molecules. | nih.gov |
| α2,6-sialic acid | CD22 Ligand | Binding to CD22 is required for its proper inhibitory function. | nih.gov |
Impact on T Cell-Dependent and T Cell-Independent Antibody Responses
The regulatory function of the CD22-ligand system extends to both T cell-dependent (TD) and T cell-independent (TI) antibody responses. nih.gov CD22-deficient mice exhibit significantly impaired antibody responses to TI type 2 (TI-2) antigens. nih.govnih.gov This defect is often linked to the reduced populations of MZ B cells in these mice, as MZ B cells are crucial for responding to such antigens. nih.govoup.com However, studies using mice with a mutant form of CD22 unable to bind sialic acid ligands revealed normal TI-2 antibody responses despite having reduced MZ B cells, suggesting a more complex regulatory role for CD22 that is not solely dependent on ligand binding in this context. nih.gov Decorating TI-2 antigens with CD22 ligands has been shown to render them poorly immunogenic and can even induce B cell tolerance, preventing plasma cell differentiation. nih.govrupress.org
CD22-ligand interactions also influence TD antibody responses. nih.gov Mice lacking the ability to express CD22 ligands (ST6GalI−/−) show defective TD antibody responses. nih.gov The interaction between B cells and T helper cells is a critical step in TD immunity, and since ligands for CD22 have been identified on T cells, it is plausible that trans-interactions between B cell CD22 and T cell ligands modulate this process. nih.gov Furthermore, germinal center (GC) B cells, which are central to TD responses, downregulate high-affinity CD22 ligands. This alteration in the ligand landscape is thought to result in a strong attenuation of BCR signaling by CD22, which in turn influences the output of plasma cells and memory B cells from the germinal center reaction. nih.gov
Regulation of B Cell Differentiation into Plasmablasts
CD22 and its engagement by ligands can directly influence the differentiation of B cells into antibody-secreting plasmablasts. Ligation of CD22 has been demonstrated to limit the differentiation of B cells into plasmablasts in response to stimulation by Toll-like receptor 7 (TLR7) ligands. nih.gov
The molecular mechanism underlying this inhibition involves the suppression of PRDM1, the gene that encodes Blimp-1. nih.gov Blimp-1 is a master transcription factor that is essential for the maturation of B cells into plasma cells. By inhibiting the expression of PRDM1, CD22 engagement effectively curtails the developmental program that leads to a fully differentiated, antibody-secreting cell. nih.gov This suggests that in vivo, one function of the CD22-ligand system may be to set a threshold for B cell activation and differentiation, thereby preventing excessive or inappropriate generation of plasmablasts, particularly in response to innate immune signals. nih.gov
CD22 Ligand Effects on Other Immune Cell Types
While CD22 is predominantly expressed on B lymphocytes, its ligands are present on a variety of other cell types, including other immune cells, allowing for trans-cellular interactions that can modulate immune responses. Ligands for CD22, α2,6-linked sialic acids, are expressed on T cells, hematopoietic cells, and certain endothelial cells. nih.gov
The presence of CD22 ligands on T cells suggests a potential role for CD22 in regulating B cell-T cell interactions. nih.gov It has been proposed that CD22 on a B cell can engage with its ligands on a T cell, which may affect T cell activation and the subsequent "help" provided to the B cell. nih.gov Additionally, some studies have reported CD22 expression on a subpopulation of dendritic cells (DCs), suggesting that CD22-ligand interactions could also play a role in the communication between B cells and DCs or in the function of these DCs themselves. frontiersin.org However, CD22 expression is not found on other innate immune cells like macrophages and granulocytes. frontiersin.org
Potential Role in Macrophage and Dendritic Cell Function
CD22, also known as Siglec-2, is a member of the Sialic acid-binding immunoglobulin-like lectin (Siglec) family that recognizes α2,6-linked sialic acid ligands. researchgate.net While predominantly known as an inhibitory co-receptor on B cells, evidence suggests a role for CD22 and its ligands in modulating the function of innate immune cells, including macrophages and dendritic cells (DCs). researchgate.netnih.gov
Research has indicated that CD22 is highly expressed in certain subsets of macrophages, such as hybrid macrophages (CD11b+ CD11c+ F4/80+), and its expression level decreases upon cell activation. researchgate.net This suggests that CD22 and its ligand interactions may be involved in regulating myeloid cell responses. researchgate.net The broader family of Siglec proteins, to which CD22 belongs, is expressed on various cells of the innate immune system, including monocytes, macrophages, and dendritic cells, pointing to their involvement in innate immunity. nih.gov
In the context of dendritic cells, CD22 can bind to ligands expressed on their surface. nih.gov Studies have shown that immature DCs can inhibit B cell proliferation through a contact-dependent mechanism that requires CD22 expression on the B cells. nih.gov Furthermore, other Siglecs have been shown to regulate DC function. For instance, Siglec-G on DCs has been associated with the inhibition of antigen cross-presentation, and interactions between sialic acid-containing antigens and Siglec-E can modulate DC activation. frontiersin.org The expression of various inhibitory Siglecs on conventional DCs within the tumor microenvironment suggests they are part of a novel immune checkpoint axis that can modulate DC activation, antigen processing, and subsequent T cell responses. frontiersin.org
However, the role is complex, as some studies using synthetic sialoside ligands for CD22 found that these ligands bind to CD22 expressed on B cells and DCs, but not on macrophages or neutrophils. frontiersin.org This contrasts with findings of high CD22 expression on hybrid macrophages, indicating that the role and expression of CD22 may be specific to macrophage subsets and the context of activation. researchgate.netfrontiersin.org The regulation of cytokine production by other Siglecs in macrophages and plasmacytoid dendritic cells in response to Toll-like receptor (TLR) ligands further supports the idea that the Siglec family, including CD22, plays a significant role in modulating innate immune cell functions. nih.gov
| Cell Type | Receptor | Key Research Finding | Potential Function | Source |
|---|---|---|---|---|
| Hybrid Macrophages | CD22 | Highly expressed; expression decreases with activation. | Modulation of myeloid cell activation and responses. | researchgate.net |
| Dendritic Cells (DCs) | CD22 Ligands | CD22 on B cells binds to ligands on DCs. | Inhibition of B cell proliferation by immature DCs. | nih.gov |
| Dendritic Cells (DCs) | Siglec-G | Inhibitory Siglec expressed on DCs. | Inhibition of antigen cross-presentation. | frontiersin.org |
| Dendritic Cells (DCs) | Siglec-E | Expressed on DCs. | Modulation of DC activation. | frontiersin.org |
| Macrophages / pDCs | Siglec-E / Siglec-H | Regulate cytokine production in response to TLR ligands. | Regulation of innate immune responses. | nih.gov |
Mechanistic Interplay with CAR-T Cell Function (e.g., PD-L1 expression)
The targeting of CD22 has become a significant strategy in immunotherapy, particularly with the development of CAR-T cells for B-cell malignancies. nih.govnih.gov However, the efficacy of these therapies can be hampered by immunosuppressive mechanisms within the tumor microenvironment, including the expression of Programmed death-ligand 1 (PD-L1). nih.govcancer.gov
A key mechanistic interplay has been identified between CD22-targeted CAR-T cells and PD-L1 expression. Research has shown that PD-L1 expression is significantly upregulated on the surface of CD22 CAR-T cells following their co-incubation with tumor cells. nih.gov This induced PD-L1 on the CAR-T cells themselves can lead to self-suppression through PD-1/PD-L1 engagement between adjacent CAR-T cells, thereby limiting their immunogenic responses. nih.gov This suppressive signal negatively affects the secretion of essential cytokines like interleukin-2 (B1167480) (IL-2) and tumor necrosis factor (TNF)-α and hinders the differentiation of CD22 CAR-T cells into memory T cells. nih.gov Notably, the blockade of PD-L1, but not PD-1, with monoclonal antibodies was found to rescue this cytokine secretion, highlighting PD-L1 on the CAR-T cell as a critical factor. nih.gov
This phenomenon is part of a broader challenge in CAR-T therapy where the inflammatory cytokines released by activated CAR-T cells, such as interferon-gamma (IFN-γ), can induce PD-L1 expression on cells in the tumor microenvironment, including macrophages and the tumor cells themselves. nih.gov This upregulation of PD-L1 creates an adaptive resistance mechanism that dampens the anti-tumor immune response. nih.gov
To counteract this, innovative strategies are being developed, such as "armored" CAR-T cells. One such approach involves engineering anti-CD22 CAR-T cells to co-express a single-chain variable fragment (scFv) that targets and blocks PD-L1. cancer.gov These anti-PD-L1-armored anti-CD22 CAR-T cells can simultaneously target CD22-expressing tumor cells and neutralize the PD-1/PD-L1 inhibitory axis. cancer.gov By blocking the interaction of PD-L1 with its receptor, PD-1, this strategy aims to prevent T-cell inactivation and enhance the cytotoxic T-lymphocyte response against tumor cells. cancer.gov
| Finding | Description | Consequence | Therapeutic Strategy | Source |
|---|---|---|---|---|
| PD-L1 Upregulation on CAR-T Cells | PD-L1 expression is significantly increased on CD22 CAR-T cells after direct interaction with tumor cells. | Leads to self-suppression via PD-1/PD-L1 engagement, reducing cytokine secretion (IL-2, TNF-α) and impairing memory T cell differentiation. | Blockade with anti-PD-L1 monoclonal antibodies can rescue cytokine secretion. | nih.gov |
| PD-L1 Upregulation in TME | IFN-γ secreted by activated CAR-T cells can induce PD-L1 expression on tumor cells and associated macrophages. | Creates an adaptive resistance mechanism, suppressing CAR-T cell activity. | Combination therapy with PD-L1 checkpoint inhibitors. | nih.gov |
| "Armored" CAR-T Cells | Autologous T cells are engineered to express both an anti-CD22 CAR and an anti-PD-L1 scFv moiety. | The CAR-T cell can simultaneously target CD22 on tumor cells and block PD-L1, preventing T-cell inactivation. | Enhances the cytotoxic anti-tumor immune response by overcoming PD-1/PD-L1 signaling. | cancer.gov |
Role of Cd22 Ligand Interactions in Preclinical Disease Models
Autoimmune Disease Models
In the context of autoimmunity, the engagement of CD22 with its ligands is a key mechanism for setting the threshold for B-cell activation and preventing responses to self-antigens. Murine models have demonstrated that genetic defects in CD22 or the enzymes that synthesize its ligands can break B-cell tolerance, leading to hyper-responsiveness and the development of autoimmune pathologies.
CD22 functions to dampen signals generated through the BCR; consequently, its absence or dysfunction leads to B-cell hyper-responsiveness. pnas.org Murine models with a targeted disruption of the Cd22 gene exhibit increased intracellular calcium flux following BCR stimulation, a hallmark of heightened B-cell activation. pnas.org This state of hyper-responsiveness correlates with a predisposition to autoimmunity, as aging CD22-deficient mice develop high titers of serum IgG autoantibodies against self-antigens like double-stranded DNA (dsDNA). pnas.org
The synthesis of CD22 ligands is also critical for its regulatory function. The enzyme α2,6 sialyltransferase 1 (ST6Gal1) is responsible for creating the α2,6-sialic acid ligands that CD22 binds. Studies have shown that mice lacking ST6Gal1 phenocopy many of the defects observed in CD22-deficient mice, underscoring the importance of the ligand-receptor interaction in maintaining B-cell quiescence. nih.gov The prevailing model suggests that CD22's binding to cis-ligands (sialic acids on the same cell surface) sequesters it from the BCR in resting B cells. pnas.org Disruption of this cis-ligation, either by genetic deletion of the receptor or the ligand, is thought to alter this organization and lower the threshold for B-cell activation. pnas.org This intrinsic B-cell hyper-reactivity is sufficient to trigger the development of high-affinity, somatically mutated autoantibodies, indicating a breakdown in self-tolerance. pnas.org
| Murine Model | Key Phenotype Related to CD22 Ligand Interaction | Consequence | Reference(s) |
| CD22-deficient (Cd22-/-) | Absence of CD22 protein. | B-cell hyper-responsiveness to BCR stimulation; increased intracellular Ca2+ flux. | pnas.org |
| Development of high-titer IgG autoantibodies (e.g., anti-dsDNA) with age. | pnas.org | ||
| ST6Gal1-deficient (St6gal1-/-) | Inability to synthesize α2,6-sialic acid ligands for CD22. | Phenocopies many aspects of Cd22-/- mice, demonstrating the necessity of the ligand for CD22 function. | nih.gov |
| Attenuated Ca2+ flux in some studies, suggesting complex regulatory roles. | pnas.org |
Spontaneous murine models of systemic lupus erythematosus (SLE) have provided strong evidence for the role of CD22 and its ligand interactions in disease susceptibility. Genetic mapping studies in lupus-prone mouse strains, such as New Zealand Black (NZB) and New Zealand White (NZW), identified Cd22 as a candidate susceptibility gene. nih.gov These strains often carry the Cd22a allele, which is associated with an increased production of IgG anti-DNA autoantibodies and the development of severe glomerulonephritis. nih.gov
Further investigation revealed that the Cd22a allele results in the expression of aberrant forms of the CD22 protein with impaired ability to bind its sialic acid ligands. nih.gov B cells from mice with the Cd22a allele exhibit a constitutively active phenotype and reduced CD22 expression levels, particularly after stimulation. nih.gov This defective CD22-ligand interaction lowers the BCR signaling threshold, which is believed to enhance the activation of autoreactive B cells and contribute to the autoimmune pathology in these mice. nih.gov
In NZB/W F1 mice, a classic model for human SLE, the role of CD22 has been explored therapeutically. However, in one study, the use of a ligand-blocking CD22 monoclonal antibody had little effect on prolonging survival in a pristane-accelerated lupus model, suggesting that the specific mechanism of targeting CD22 is critical and that its role can be complex depending on the disease stage and context. In MRL/lpr mice, another lupus model, targeting CD22 has been suggested to have beneficial effects by modulating pathogenic T-cell differentiation, indicating that the consequences of CD22 engagement extend beyond intrinsic B-cell regulation.
| Lupus Model | CD22-Related Genetic Factor | Impact on Disease Phenotype | Reference(s) |
| NZB, NZW, and NZB/W F1 | Presence of the Cd22a allele. | Associated with susceptibility to lupus-like disease. | nih.gov |
| Leads to aberrant CD22 with reduced ligand-binding capacity. | nih.gov | ||
| Linked to higher production of IgG anti-DNA autoantibodies and glomerulonephritis. | nih.gov | ||
| MRL/lpr | Dysfunctional Fas receptor with MRL genetic background. | Targeting CD22 has been shown to decrease pathogenic Th17 and Th1 cell differentiation. |
Murine B cells are broadly divided into B-1 and B-2 lymphocytes, which have different developmental origins and functions. Preclinical models have revealed that CD22 and another B-cell Siglec, Siglec-G, have distinct, non-redundant roles in regulating these two major subsets.
CD22 is considered the dominant inhibitory Siglec for conventional B-2 cells. oup.com Its expression is crucial for regulating the activation of follicular and marginal zone B-2 cells, and its absence leads to the hyper-responsive phenotype primarily described in this population. oup.com
Immunomodulation in Malignancy Models (Mechanistic Studies)
The B-cell-restricted expression of CD22, combined with its capacity for internalization upon ligand binding, makes it an attractive target for therapies aimed at B-cell malignancies like lymphoma and leukemia. Mechanistic studies in preclinical models have focused on exploiting CD22-ligand interactions to either directly impact cancer cell survival or to deliver cytotoxic payloads specifically to malignant B cells.
The continuous engagement of CD22 with its ligands is not only important for regulating activation but also for promoting B-cell survival. Preclinical studies using monoclonal antibodies (mAbs) have shown that disrupting this interaction can be detrimental to both normal and malignant B cells. researchgate.net
In murine models, administration of mAbs that specifically block the ligand-binding domain of CD22 was found to accelerate the turnover of mature B cells by two- to four-fold in the blood, spleen, and lymph nodes. researchgate.netsigmaaldrich.com This effect was independent of complement or Fc receptors, pointing to a direct signaling consequence of preventing CD22 from engaging its natural ligands. researchgate.net Crucially, these ligand-blocking mAbs also significantly inhibited the survival of adoptively transferred malignant B cells in vivo by up to 90%. researchgate.net These findings demonstrate that CD22-ligand interactions provide a vital survival signal for B lymphocytes and that antagonizing this interaction represents a potential therapeutic mechanism for depleting malignant B cells. researchgate.net
Building on the knowledge that CD22 is an endocytic receptor, researchers have developed synthetic, high-affinity glycan ligands to use as targeting agents for drug delivery. The primary mechanism involves decorating nanoparticles, such as liposomes, with these synthetic sialoside ligands. researchgate.netnih.govnih.gov
In preclinical xenograft models of human B-cell lymphoma, doxorubicin-loaded liposomes decorated with high-affinity CD22 ligands were shown to be highly effective. nih.govnih.gov The mechanistic steps are as follows:
Targeted Binding: The ligand-decorated nanoparticles selectively bind to CD22 expressed on the surface of B lymphoma cells. researchgate.net
Internalization: Upon binding, the CD22 receptor, along with the attached nanoparticle, is rapidly internalized by the cell through endocytosis. nih.govnih.gov
Payload Release: Once inside the cell, the liposome (B1194612) degrades, releasing its cytotoxic cargo (e.g., doxorubicin) directly into the malignant B cell. researchgate.net
This targeted delivery approach significantly increases the local concentration of the chemotherapeutic agent within the cancer cells while minimizing exposure to non-target cells, thereby reducing systemic toxicity. Studies in a disseminated Daudi B-cell lymphoma model demonstrated that treatment with these CD22-targeted nanoparticles led to a significant extension in the mean time of survival compared to treatment with non-targeted liposomes or no treatment. nih.govnih.gov Furthermore, these synthetic ligand-targeted nanoparticles have been shown to effectively bind and kill malignant B cells from patients with various B-cell leukemias and lymphomas ex vivo. researchgate.netnih.gov This carbohydrate-based recognition strategy represents a powerful and highly specific platform for developing novel therapeutics for B-cell malignancies. researchgate.netnih.gov
Modulation of B Cell Responses to Antigens
Influence on Self-Antigen Discrimination
The interaction between CD22 and its sialic acid-bearing ligands is a critical mechanism for B cell self-antigen discrimination, thereby maintaining tolerance and preventing autoimmunity. nih.govresearchgate.net Self-antigens are typically adorned with sialylated glycans, which are abundant in vertebrates but generally absent on microbes. nih.gov This molecular distinction allows CD22 to function as a key regulator in distinguishing self from non-self. nih.gov
When a B cell encounters a self-antigen displaying α2,6-linked sialic acids, the CD22 receptor on the B cell surface binds to these ligands. researchgate.net This engagement, occurring in trans (on an opposing cell or molecule), recruits CD22 to the B cell receptor (BCR) complex. proquest.comnih.gov The proximity of CD22 to the BCR upon ligand binding facilitates the phosphorylation of the immunoreceptor tyrosine-based inhibitory motifs (ITIMs) within the cytoplasmic tail of CD22. frontiersin.org These phosphorylated ITIMs then serve as docking sites for the tyrosine phosphatase SHP-1. proquest.comfrontiersin.org The recruitment of SHP-1 leads to the dephosphorylation of key signaling molecules downstream of the BCR, thereby dampening B cell activation signals and preventing an autoimmune response against self-structures. proquest.comfrontiersin.org
Preclinical studies have demonstrated that disrupting this interaction leads to a breakdown in B cell tolerance. nih.gov Mice deficient in CD22 or the enzyme α2,6 sialyltransferase 1 (ST6Gal1), which synthesizes the CD22 ligand, exhibit features of autoimmunity, including the production of autoantibodies. frontiersin.org Conversely, enhancing the interaction between CD22 and its ligands on self-antigens can promote B cell tolerance. For instance, decorating T-independent type 2 (TI-2) antigens with high-affinity CD22 ligands has been shown to suppress immune responses and induce a state of tolerance to subsequent challenges with the immunogenic form of the antigen. nih.govrupress.orgnih.gov This induced tolerance is associated with the CD22-mediated inhibition of BCR signaling. frontiersin.org
The table below summarizes key findings from preclinical models on the role of CD22 ligand interactions in self-antigen discrimination.
| Preclinical Model | Key Finding | Consequence for Self-Antigen Discrimination | Reference |
| CD22-deficient mice | Increased B cell activation and autoantibody production. | Impaired ability to negatively regulate responses to self-antigens. | frontiersin.org |
| ST6Gal1-deficient mice | Phenocopies many of the defects observed in CD22-deficient mice. | Demonstrates the importance of the α2,6-sialylated ligand in CD22-mediated inhibition. | frontiersin.org |
| Antigen-specific B cells in CD22-mutant mice | Paradoxically more robust tolerance in some models, potentially due to altered B cell development. | Highlights the complex role of CD22 in both tolerance induction and overall B cell homeostasis. | rupress.org |
| Mice treated with sialylated antigens | Suppression of immune responses and induction of antigen-specific tolerance. | Shows that targeted engagement of CD22 by its ligand on an antigen can enforce tolerance. | nih.govrupress.org |
These findings from preclinical models underscore the crucial role of CD22 ligand interactions in establishing a threshold for B cell activation, which is essential for preventing inappropriate immune responses to self-antigens.
Regulation of Immune Responses to Non-Sialylated Antigens
The immune system's ability to mount a robust response against foreign pathogens while maintaining tolerance to self is partly regulated by the sialic acid-binding properties of receptors like CD22. Many pathogens lack the α2,6-linked sialic acid ligands that are recognized by CD22. nih.govnih.gov This absence of sialylation on non-self antigens is a key factor in permitting a strong B cell immune response.
When a B cell encounters a non-sialylated antigen, such as those found on many bacteria and viruses, the inhibitory co-receptor CD22 is not engaged. nih.gov This lack of CD22 ligation prevents the recruitment of the phosphatase SHP-1 to the B cell receptor (BCR) complex, thereby allowing for the full activation of downstream signaling pathways upon antigen recognition. frontiersin.org This mechanism effectively lowers the threshold for B cell activation in response to foreign, non-sialylated antigens, leading to a potent immune response characterized by B cell proliferation, differentiation into plasma cells, and antibody production. rupress.org
This concept is often referred to as a "missing self" recognition model for B cells. nih.gov In this model, multimeric antigens that lack the host's characteristic sialic acid modifications are interpreted as foreign and provoke a T-independent type 2 (TI-2)-like response. nih.gov Preclinical studies have shown that decorating TI-2 antigens with CD22 ligands significantly suppresses the immune response, highlighting that the presence or absence of these ligands is a critical determinant of immunogenicity. nih.govrupress.orgnih.gov
The differential response to sialylated versus non-sialylated antigens is summarized in the table below.
| Antigen Type | CD22 Ligand Presence | CD22 Engagement | B Cell Response | Outcome | Reference |
| Self-Antigen | Present (Sialylated) | Yes | Inhibited BCR signaling | Tolerance | proquest.com |
| Non-Self Antigen | Absent (Non-sialylated) | No | Uninhibited BCR signaling | Immune Activation | nih.gov |
Therefore, the regulation of immune responses to non-sialylated antigens by the CD22-ligand system is a passive but critical process. By not engaging the inhibitory CD22 pathway, B cells are permitted to respond effectively to potential threats that lack the "self" molecular signature of sialic acid. This ensures that the immune system can rapidly react to pathogens while avoiding self-reactivity.
Advanced Research Methodologies and Future Directions in Cd22 Ligand Studies
Development of Novel Sialoside-Based Probes for CD22
The development of high-affinity synthetic sialoside ligands has been instrumental in studying the biology of CD22, a key regulatory receptor on B lymphocytes. frontiersin.org These synthetic probes are designed to mimic the natural α2,6-linked sialic acid (α2,6Sia) ligands of CD22 but with significantly enhanced binding affinities. frontiersin.orgoup.com This increased affinity allows them to effectively compete with the endogenous cis-ligands on the B-cell surface, which normally "mask" CD22 and hinder the binding of lower-affinity probes. aai.orgoup.com
Early efforts in developing these probes involved modifying the sialic acid scaffold. For instance, the introduction of a biphenyl (B1667301) group at the C-9 position of sialic acid was found to increase affinity for CD22. oup.com Further modifications at multiple positions on the sialic acid backbone have led to the generation of sialosides with nanomolar binding affinity, a significant improvement over the millimolar affinity of the natural ligand Neu5Ac. frontiersin.orgoup.com Some of these high-affinity ligands, such as GSC718 and GSC839, have been shown to bind to both human and mouse CD22 with high affinity and selectivity. frontiersin.org
These novel probes have been crucial for several research applications:
Studying CD22 Function: By either blocking or mimicking ligand binding, these probes help to elucidate the role of the CD22 ligand-binding domain in B-cell signaling. nih.gov
Targeting B-cells: High-affinity probes can be conjugated to other molecules, such as toxins or antigens, to specifically target B-cells for therapeutic purposes. frontiersin.orgaai.orgresearchgate.net For example, sialoside probes conjugated to the toxin saporin have been shown to induce toxin-mediated killing of B lymphoma cell lines. aai.orgresearchgate.net
Investigating Ligand-Receptor Dynamics: These probes have been used to study the dynamic equilibrium between CD22 and its cis and trans ligands, demonstrating that the masking of CD22 by cis-ligands is not absolute and can be overcome by high-affinity interactions. aai.orgresearchgate.net
A notable example of a multivalent probe is the sialoside-polyacrylamide (PAA) platform, which can be biotinylated for easy detection. oup.comnih.gov These multivalent constructs provide high avidity, further enhancing their ability to bind to CD22 on native cells without the need for prior sialidase treatment to remove cis-ligands. aai.org
| Probe/Ligand | Modification | Target | Affinity (IC50/KD) | Reference |
| BPC-Neu5Ac | Biphenyl group at C-9 of Neu5Ac | Human CD22 | 4 µM (IC50) | oup.comnih.gov |
| GSC718 | C2/C9-modified sialoside | Human and Mouse CD22 | ~100 nM (IC50) | frontiersin.org |
| GSC839 | Modified sialoside | Human and Mouse CD22 | ~100 nM (IC50) | frontiersin.org |
| CD22 ligand-1 (compound 12) | α-triazolylsialoside | Human CD22 | 0.335 µM (KD) | medchemexpress.combiocat.com |
| 9-BPC-4-mNPC-Neu5Acα2Me | Tetra-substituted sialoside | Human CD22 | High | nih.gov |
| 69-BPA NeuGc | BPA group at C-9 of NeuGc | Murine CD22 | High | researchgate.net |
Photoaffinity Crosslinking Techniques for In Situ Ligand Identification
Photoaffinity crosslinking has emerged as a powerful technique to identify the authentic in situ ligands of CD22 on the B-cell surface. acs.org This method utilizes photoactivatable analogs of sialic acid that can be metabolically incorporated into the glycans of living cells. rsc.org When these cells are exposed to UV light, the photoactivatable group forms a covalent bond with nearby molecules, effectively "capturing" the interacting partners. rsc.org
One of the key findings from this approach was the discovery that CD22 primarily interacts with other CD22 molecules in cis, forming homomultimeric complexes. oup.comfrontiersin.org This was demonstrated using a photoactivatable aryl-azide modified sialic acid, 9-AAz-NeuAc, which was metabolically incorporated into B-cell surface glycoproteins. acs.orgrsc.org Upon UV irradiation, crosslinking was observed between CD22 molecules, but not significantly with other potential cis-ligands like CD45 or surface IgM (sIgM), which had been shown to bind CD22 in vitro. acs.orgfrontiersin.orgnih.gov
This technique has also been employed to identify trans-ligands of CD22. In these experiments, B-cells metabolically labeled with photoactivatable sialic acid were co-cultured with cells expressing CD22. nih.gov Subsequent photo-crosslinking and analysis revealed that while many glycoproteins could potentially act as ligands, only a select few, including IgM, CD45, and Basigin, were identified as significant trans-ligands in the context of cell-cell interactions. nih.gov
The process generally involves these key steps:
Metabolic Labeling: Cells are incubated with a photoactivatable sialic acid analog, such as 9-aryl azide-NeuAc, which is incorporated into cell surface glycans. nih.gov
Photo-crosslinking: The labeled cells are exposed to UV light to induce covalent bond formation between the photo-probe and interacting proteins. rsc.orgnih.gov
Immunoprecipitation and Analysis: The cross-linked complexes are isolated, often using an antibody against CD22, and the captured ligands are identified using techniques like Western blotting or mass spectrometry. nih.gov
This methodology has provided crucial insights into the molecular organization of CD22 on the B-cell surface and has helped to redefine our understanding of its ligand interactions in a physiological context.
Engineering Glyco-Modified Cells to Study CD22-Ligand Interactions
Glycoengineering of cells has become a valuable tool for investigating CD22-ligand interactions and for developing novel cell-based immunotherapies. nih.govhaematologica.orgnih.gov This approach involves modifying the glycan landscape of a cell to either introduce or enhance the expression of specific CD22 ligands. nih.govresearchgate.netacs.org
One strategy involves the chemoenzymatic modification of the cell surface. For example, NK-92MI cells, a natural killer cell line, have been engineered to express high-affinity CD22 ligands. nih.gov This was achieved by using the enzyme ST6Gal1 to transfer a modified sialic acid, containing a biphenylcarbonyl (BPC) group, onto terminal galactose residues on the NK cell surface. nih.gov The resulting BPC-Neu5Ac-modified NK cells exhibited significantly enhanced binding to CD22-positive tumor cells and increased cytotoxicity against them. nih.gov
Another approach is metabolic glycoengineering, where cells are cultured with modified sialic acid precursors. haematologica.orgnih.govacs.org These precursors are taken up by the cells and incorporated into their surface glycans through the natural biosynthetic pathways. nih.govacs.org For instance, umbilical cord blood-derived NK cells have been successfully engineered to express CD22 ligands using a modified sialic acid derivative called MPB-sia1. haematologica.org These glycoengineered NK cells, termed "MsNK" cells, demonstrated selective killing of CD22-positive leukemia cells both in vitro and in vivo. haematologica.org
These glyco-modified cells serve as powerful research tools for:
Studying the functional consequences of CD22 engagement: By controlling the presentation of CD22 ligands on an effector cell, researchers can investigate the downstream signaling events and cellular responses triggered by CD22 interaction.
Developing targeted cancer immunotherapies: Engineering immune effector cells, such as NK cells, to express high-affinity CD22 ligands can redirect their cytotoxicity towards CD22-expressing B-cell malignancies. nih.govhaematologica.orgnih.gov This strategy has shown promise in preclinical models of B-cell lymphoma and leukemia. nih.govhaematologica.org
Furthermore, dual-functionalized cells have been created by modifying them with both CD22 ligands and ligands for other receptors, such as E-selectin. nih.gov This approach aims to improve both tumor targeting and trafficking of the engineered cells to specific sites like the bone marrow. nih.gov
| Engineering Method | Cell Type | Modification | Outcome | Reference |
| Chemoenzymatic Glycoengineering | NK-92MI, CIK cells | ST6Gal1-mediated transfer of BPC-Neu5Ac | Enhanced binding and killing of CD22+ tumor cells | nih.gov |
| Metabolic Glycoengineering | Umbilical Cord Blood-derived NK cells | Incorporation of MPB-sia1 | Selective killing of CD22+ leukemia cells | haematologica.org |
| Metabolic Glycoengineering | NK-92 cells | Incorporation of MPB-sia 1 or BPC-sia 2 | Enhanced cytotoxicity towards CD22+ lymphoma cells | nih.govacs.org |
Advanced Structural Biology Techniques for CD22-Ligand Complexes
Understanding the three-dimensional structure of CD22 in complex with its ligands is crucial for deciphering the molecular basis of its function and for the rational design of therapeutic agents. rcsb.org Advanced structural biology techniques, particularly X-ray crystallography, have provided high-resolution insights into these interactions. rcsb.orgfrontiersin.org
High-throughput crystallography is an advanced approach that automates and accelerates the process of determining multiple protein-ligand complex structures. numberanalytics.com This technique is particularly valuable for screening fragment libraries and for structure-based drug design. numberanalytics.com Recent developments in X-ray structural biology also allow for the examination of protein-ligand complexes at room temperature, which can provide a more dynamic view of the interaction compared to traditional cryogenic methods. frontiersin.org
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for studying protein-ligand interactions in solution. Saturation Transfer Difference (STD) NMR, in particular, has been used to characterize the binding of high-affinity sialoside ligands to CD22 on the surface of whole Burkitt's lymphoma cells. nih.gov This technique allows for the identification of the parts of the ligand that are in close contact with the receptor, providing a "binding epitope" that can guide the design of even more potent inhibitors. nih.gov
Key findings from structural studies include:
The detailed architecture of the CD22 sialic acid-binding site. rcsb.org
The structural basis for the specificity of CD22 for α2-6 linked sialic acids. rcsb.org
The binding modes of various synthetic high-affinity ligands, which has informed the design of next-generation inhibitors. nih.govacs.org
The structural delineation of the binding site for the therapeutic antibody epratuzumab, revealing the importance of N-linked glycosylation on CD22 for antibody engagement. rcsb.org
These structural insights are invaluable for the ongoing development of novel modulators of CD22 function for the treatment of autoimmune diseases and B-cell malignancies. rcsb.org
Mechanistic Studies of CD22 Ligand Regulation in Defined Immune Microenvironments
The function of CD22 is intricately regulated by its interactions with ligands within specific immune microenvironments, such as lymphoid tissues and tumor microenvironments. atlasgeneticsoncology.org CD22 can engage with ligands on the same cell (cis) or on adjacent cells (trans), and these interactions have distinct consequences for B-cell signaling and function. atlasgeneticsoncology.org
In the context of B-cell activation, the engagement of CD22 by trans-ligands, particularly on antigen-presenting cells, is thought to be a key mechanism for inhibiting B-cell receptor (BCR) signaling in response to self-antigens, thereby contributing to the maintenance of tolerance. atlasgeneticsoncology.org For instance, dendritic cells can inhibit B-cell proliferation in a contact-dependent manner that requires CD22 on the B-cell. atlasgeneticsoncology.org
Studies using gene-targeted mice expressing mutant CD22 that cannot bind ligands have been instrumental in dissecting the physiological importance of these interactions. These studies have shown that CD22 ligand binding is crucial for:
Regulating the surface expression of CD22, IgM, and MHC class II on mature B-cells. researchgate.net
The maintenance of the marginal zone B-cell population. researchgate.net
Optimal B-cell proliferation in response to BCR stimulation. researchgate.net
Regulating B-cell turnover rates. researchgate.net
However, these same studies also revealed that some functions of CD22, such as the negative regulation of calcium mobilization following BCR ligation and the recruitment of the phosphatase SHP-1, are ligand-independent. researchgate.netsinobiological.com This indicates that CD22 regulates B-cell function through both ligand-dependent and ligand-independent mechanisms. researchgate.netsinobiological.com
CD22 also plays a role in regulating B-cell responses to Toll-like receptor (TLR) agonists. frontiersin.orgnih.gov CD22-deficient B-cells show hyperactivation in response to ligands for TLR3, 4, and 9. nih.gov This negative regulation of TLR signaling appears to be an intrinsic property of CD22 and contributes to its role in distinguishing self from non-self, as the ligands for CD22 are present on host cells but generally absent from pathogens. nih.gov
The tumor microenvironment presents another defined context where CD22-ligand interactions are relevant. The expression of certain genes, like NRG2, has been correlated with the presence of various immune cells, including B-cells, in the tumor microenvironment, and the inhibition of CD22-mediated BCR regulation may affect B-cell activation in this setting. researchgate.net
Systems Biology Approaches to Map CD22-Mediated Signaling Networks
Systems biology approaches, which integrate data from multiple sources to create comprehensive models of biological processes, are being used to map the complex signaling networks mediated by CD22. These approaches aim to understand how CD22, in concert with other receptors and signaling molecules, controls B-cell fate.
Upon BCR stimulation, CD22 becomes phosphorylated on tyrosine residues within its cytoplasmic tail. aai.org This creates docking sites for a variety of SH2 domain-containing proteins, which then propagate the signal downstream. aai.org Effector molecules known to be recruited to CD22 include:
SHP-1 (PTPN6): A protein tyrosine phosphatase that is a major negative regulator of BCR signaling. oup.comsinobiological.com
Grb2: An adaptor protein that can link CD22 to other signaling pathways. oup.comfrontiersin.org
Phospholipase C-γ (PLCγ): An enzyme involved in calcium signaling. aai.org
Phosphoinositide 3-kinase (PI3K): A key enzyme in a major cell survival and proliferation pathway. aai.org
Syk: A protein tyrosine kinase involved in the early stages of BCR signaling. aai.org
Advanced microscopy techniques, such as super-resolution microscopy, have provided further insights into the organization of CD22 on the B-cell surface. nih.govembopress.org These studies have shown that CD22 exists in distinct nanoclusters, separate from the BCR and other signaling molecules like CD19 in resting B-cells. nih.govembopress.org This spatial organization is thought to create a threshold for B-cell activation. atlasgeneticsoncology.org Upon stimulation, these clusters can reorganize, allowing CD22 to interact with the BCR and modulate its signaling. oup.com
Systems-level analyses of signaling in lymphoma B-cells have also revealed the importance of the CD22 network. pnas.org By profiling the signaling responses of tumor cells to various stimuli, researchers have identified subsets of lymphoma cells with impaired BCR signaling. pnas.org Understanding whether this impairment is due to increased negative regulation, potentially involving the CD22-SHP-1 axis, or a loss of kinase function is critical for developing effective therapeutic strategies. pnas.org
The integration of data from proteomics, phosphoproteomics, advanced imaging, and functional assays is essential for building a complete picture of the CD22-mediated signaling network and its role in both normal B-cell function and disease.
Q & A
Q. What is the functional significance of CD22's ligand-binding domain in regulating BCR signaling?
CD22's ligand-binding domain is critical for its inhibitory role in BCR signaling. Ligand binding (e.g., α2,6-linked sialic acids) facilitates CD22's association with the BCR, enabling recruitment of phosphatases like SHP-1 to dampen calcium flux. Experimental approaches include:
- Sialoside inhibitors : Synthesize sialosides to block ligand binding, leading to enhanced Ca²⁺ responses (e.g., Daudi or primary B cells stimulated with anti-IgM) .
- Mutant mouse models : Use CD22 knock-in mice with disrupted ligand-binding domains to observe reduced Ca²⁺ signaling and autoimmunity phenotypes .
- Tyrosine phosphorylation assays : Measure CD22 phosphorylation and SHP-1 recruitment under ligand-blocked conditions .
Q. How do cis- and trans-interactions of CD22 ligands influence B cell activation?
Cis-interactions (ligands on the same B cell) maintain CD22's proximity to the BCR, while trans-interactions (ligands on other cells) modulate inhibitory signaling. Key methods:
- Multivalent antigens : Design sialylated antigens with varying ligand densities. High ligand density suppresses BCR activation via trans-CD22 engagement, while low density permits activation .
- Flow cytometry : Quantify B cell activation markers (e.g., CD86) after antigen exposure .
- Calcium imaging : Compare Ca²⁺ flux in B cells exposed to ligand-free vs. sialylated antigens .
Advanced Research Questions
Q. How can conflicting models of CD22 ligand binding (enhancing vs. inhibiting function) be reconciled?
Discrepancies arise from context-dependent ligand availability (cis vs. trans) and genetic backgrounds. Resolve using:
- Genetic models : Compare CD22-deficient mice, ligand-binding mutants, and immunoreceptor tyrosine-based inhibition motif (ITIM) mutants .
- Biochemical assays : Measure CD22 clustering and phosphatase recruitment under varying ligand conditions (e.g., sialidase-treated cells to remove cis-ligands) .
- Single-cell RNA-seq : Profile ligand expression in B cell subsets to correlate ligand density with signaling outcomes .
Q. What methodologies elucidate CD22's role in non-B cell contexts, such as neuroinflammation or cancer?
- Neuroinflammation :
- CD22 blockade in NMOSD : Inject anti-CD22 mAb in NMOSD mouse models and assess neuroinflammation via T2-weighted MRI and SYK-GSK3β pathway analysis .
- Microglial studies : Use CD22-specific antibodies to block microglial phagocytosis in aging models (e.g., aged mice vs. young) .
- Cancer :
- Splice variant detection : Perform RT-PCR and flow cytometry to identify ectopic CD22 expression in T cell malignancies (e.g., CTCL cell lines) .
- RNA trans-splicing : Correct CD22ΔE12 mutations in B-cell leukemia using RTMs and assess clonogenicity reduction in xenografts .
Methodological and Technical Considerations
Q. What experimental designs are optimal for studying CD22's nanoscale organization?
- Super-resolution microscopy : Use dSTORM or SIM to visualize CD22 cluster size and distribution in wild-type vs. CD45-deficient B cells .
- Single-particle tracking (SPT) : Measure CD22 diffusion coefficients and confinement areas to assess cytoskeletal interactions .
- Sialidase treatment : Strip sialic acids from cell surfaces to evaluate ligand-dependent clustering .
Q. How can researchers validate CD22's interaction with signaling complexes like SHIP-Grb2-Shc?
- Co-immunoprecipitation (Co-IP) : Isolate CD22 complexes from BCR-stimulated B cells and probe for SHIP, Grb2, and Shc .
- Phosphopeptide mapping : Mutate CD22 cytoplasmic tyrosines (e.g., Tyr843, Tyr863) to disrupt AP-2 adaptor binding and track internalization via flow cytometry .
Data Analysis and Interpretation
Q. Table 1. Key Experimental Models for CD22 Functional Studies
Critical Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
